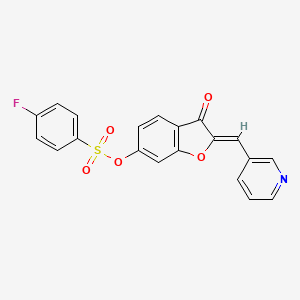

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

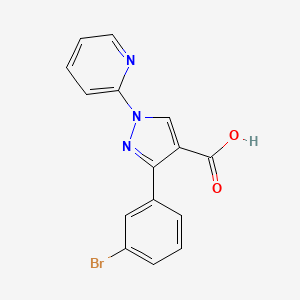

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, commonly known as BF-7, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Fluorophore Design for Molecular Probes

A study on the synthesis and fluorescence of fluorophores, including derivatives similar to the compound , highlights their utility in designing sensitive molecular probes. These compounds have been studied for their fluorescence properties in different organic solvents and aqueous solutions containing inorganic ions. Such fluorophores are used for labeling of nucleosides, which are then converted into phosphoramidites for labeling of oligodeoxyribonucleotides. This application is significant in biological assays and diagnostics, where fluorescent labeling aids in the visualization and quantification of molecular interactions (Singh & Singh, 2007).

Antimicrobial and Antitumor Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their in vitro antimicrobial and antitumor activities. For instance, novel sulfonamide derivatives exhibited cytotoxic activity against breast and colon cancer cell lines, showcasing the potential of such compounds in cancer research (Ghorab et al., 2015). Another study synthesized novel quinazolinone and thiazolidinone motifs with fluorine-containing arylidene derivatives, demonstrating remarkable in vitro antimicrobial potency against various bacterial and fungal strains (Desai et al., 2013).

Synthesis and Evaluation of Novel Derivatives

Research into novel synthetic pathways and evaluations of derivatives similar to the specified compound provides insights into their potential applications in developing new therapeutic agents. For example, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones via a catalyst-free reaction under ultrasonic conditions highlights an efficient approach to generating compounds with potential biological activity (Govindaraju et al., 2016).

Molecular Docking and Biological Potentials

The design and synthesis of quinazolinyl acetamides, including those with structural similarities to the compound of interest, have been explored for their analgesic and anti-inflammatory activities. These studies include molecular docking to predict the interaction of these compounds with biological targets, thereby providing a foundation for the development of new pharmaceuticals (Alagarsamy et al., 2015).

Fluorescent Probes for Nanoparticle Detection

One intriguing application involves the use of naphthalimide derivatives, which share structural features with the queried compound, as molecular probes for detecting nanoparticles like ZnO. These compounds exhibit unique fluorescence features that are valuable in materials science and nanotechnology for the characterization and study of nanomaterials (Bekere et al., 2013).

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2N2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWMILXQHBPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)

![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2825877.png)

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)